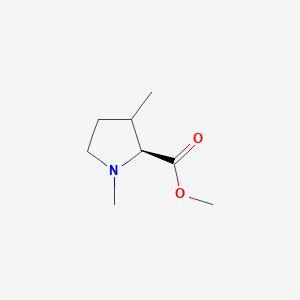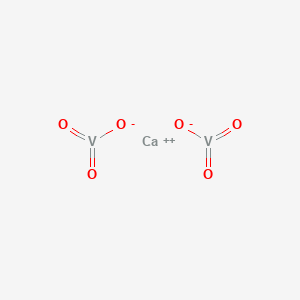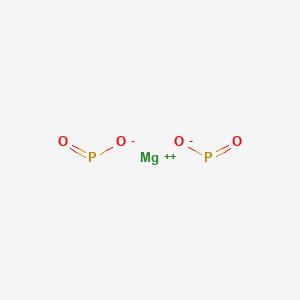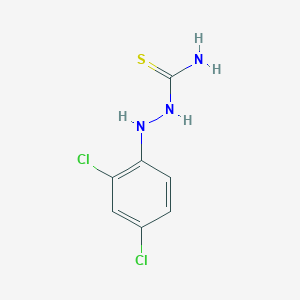![molecular formula H6Mo12O41Si B1143847 Hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+) CAS No. 11089-20-6](/img/structure/B1143847.png)
Hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+) is a useful research compound. Its molecular formula is H6Mo12O41Si and its molecular weight is 1841.39. The purity is usually 95%.
BenchChem offers high-quality Hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Oxidation of Methanol to Formaldehyde
Isolated molybdenum centers on silica-supported molybdena are studied for their role in the oxidation of methanol to formaldehyde. This research indicates the fundamental steps involved in the oxidation process and how the mechanism differs between systems with one or two terminal oxo ligands. This study sheds light on the catalytic abilities of molybdenum complexes in oxidation reactions (Gregoriades, Döbler, & Sauer, 2010).
Structural and Catalytic Aspects of Dioxomolybdenum(VI) Complexes
The synthesis and characterization of cis-dioxomolybdenum(VI) complexes with hydrazone ligands, exploring their structural motifs and catalytic efficiency towards sulfoxidation, provide insights into the diverse catalytic applications of molybdenum complexes. This study highlights the influence of ligand structure on catalytic activity (Debel, Buchholz, & Plass, 2008).
High Oxidation State Organometallic Chemistry
Research into high oxidation state molybdenum in aqueous media opens new opportunities for catalysis and electrocatalysis. The study focuses on the pH-dependent conversion of oxo, hydroxo, and aqua ligands, highlighting the potential of molybdenum complexes in catalytic processes (Poli, 2004).
Electrocatalysis and Oxidative Bromination
Cis-dioxomolybdenum(VI) complexes with tripodal NO3-donor ligands have been synthesized, characterized, and applied in oxidative bromination and benzoin oxidation reactions, demonstrating their catalytic versatility. This research shows the potential of molybdenum complexes in electrocatalysis and organic synthesis (Kurapati, Maloth, & Pal, 2015).
Mechanism of Action
Target of Action
12-Molybdosilicic acid hydrate, also known as Hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+), is an inorganic compound that is widely used in the chemical industry . It primarily targets chemical reactions as a catalyst, specifically in petroleum catalysts, oxidants, and dehydrogenation agents .
Mode of Action
The compound interacts with its targets by accelerating the rate of chemical reactions without being consumed in the process . As a catalyst, it lowers the activation energy required for the reaction to occur, thereby increasing the reaction rate .
Biochemical Pathways
Given its role as a catalyst in petroleum and dye industries, it can be inferred that it plays a crucial role in various chemical synthesis processes .
Pharmacokinetics
It is soluble in water, alcohol, and acetone, and insoluble in benzene . This solubility profile may influence its distribution and elimination in a hypothetical biological system.
Result of Action
The primary result of the action of 12-Molybdosilicic acid hydrate is the acceleration of chemical reactions in which it is used as a catalyst . This leads to increased efficiency and productivity in the chemical processes it is involved in .
Action Environment
The action of 12-Molybdosilicic acid hydrate can be influenced by environmental factors such as temperature and solvent conditions . It is also noted that the compound decomposes in strongly basic solutions , indicating that the pH of the environment can significantly impact its stability and efficacy.
Properties
IUPAC Name |
hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12Mo.4H2O.36O.Si/h;;;;;;;;;;;;4*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;4*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;4*-1;+4/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGSIKCCWGOSQT-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-].O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-].O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-].O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-].[Si+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4Mo12O40Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1823.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Disodium 3-[[4-[(7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate](/img/structure/B1143780.png)
![3-Ethyl-5-[1-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1143782.png)

